
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic antibiotics that have been used in the treatment of infections caused by Gram-positive bacteria
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step may involve the selective reduction of a corresponding ester or aldehyde.
Methoxylation of the Phenyl Ring: This can be done through electrophilic aromatic substitution using methanol and an appropriate catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of phenolic derivatives.
科学的研究の応用
Chemistry
Catalysis: As a chiral auxiliary in asymmetric synthesis.
Material Science: Potential use in the development of new polymers or materials with specific properties.
Biology
Antibiotics: Potential use as a lead compound for the development of new antibiotics.
Enzyme Inhibition: Possible use in the study of enzyme mechanisms and inhibition.
Medicine
Drug Development: Exploration as a candidate for new therapeutic agents.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
作用機序
The mechanism of action of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, as an antibiotic, it might inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. In other applications, it might interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar structure.
Tedizolid: A more potent oxazolidinone derivative.
Cycloserine: An antibiotic with a similar mechanism of action but different structure.
Uniqueness
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one may have unique properties due to its specific stereochemistry and functional groups, which could result in different biological activity, stability, or solubility compared to other similar compounds.
特性
CAS番号 |
919081-46-2 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
(5S)-5-(hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-9-4-2-3-8(5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |
InChIキー |
QWEMUUUJMSSUAI-JTQLQIEISA-N |
異性体SMILES |
COC1=CC=CC(=C1)N2C[C@H](OC2=O)CO |
正規SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


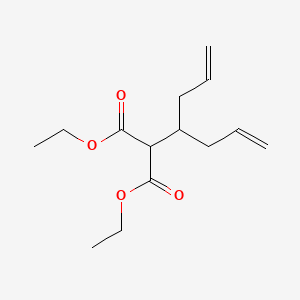
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)

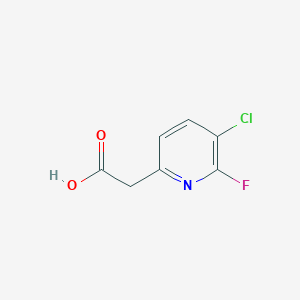
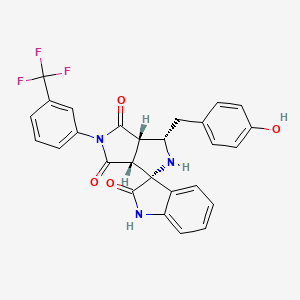

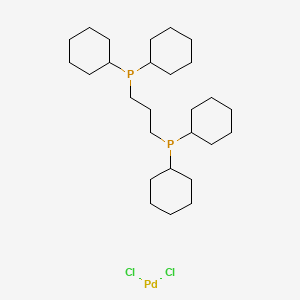

![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
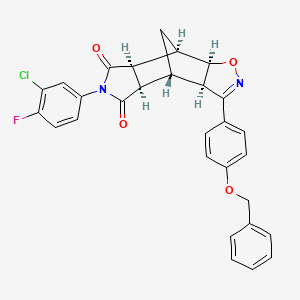
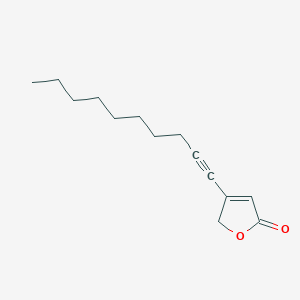
![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
